

# Physicochemical Properties of Atorvastatin Hemi-Calcium Salt: A Technical Guide

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## Compound of Interest

Compound Name: Atorvastatin hemicalcium salt

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This technical guide provides an in-depth overview of the core physicochemical properties of Atorvastatin hemi-calcium salt. Atorvastatin is a synthetic lipid-lowering agent that acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.<sup>[1][2][3]</sup> Marketed as its hemi-calcium salt, it is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.<sup>[4][5]</sup> A thorough understanding of its physicochemical characteristics is paramount for the successful formulation, development, and manufacturing of stable and bioavailable drug products.

## Core Physicochemical Properties

Atorvastatin hemi-calcium salt is a white to off-white crystalline powder.<sup>[6]</sup> Its key properties, including solubility, thermal behavior, pKa, and lipophilicity, are critical determinants of its performance. These characteristics are summarized in the tables below.

## Table 1: General Properties of Atorvastatin Hemi-Calcium Salt

Property	Value	Reference
Chemical Name	[R-(R,R)]-2-(4-fluorophenyl)- β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4- [(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, hemi-calcium salt	[6]
Molecular Formula	(C <sub>33</sub> H <sub>34</sub> FN <sub>2</sub> O <sub>5</sub> ) <sub>2</sub> ·Ca (anhydrous)	[7]
Molecular Weight	1155.34 g/mol (anhydrous basis)	
Appearance	White to off-white crystalline powder	[6]
BCS Classification	Class II (Low Solubility, High Permeability)	[4][5]

## Table 2: Solubility Profile

Atorvastatin's solubility is markedly pH-dependent, a critical factor for its dissolution and absorption in the gastrointestinal tract. It is insoluble in acidic aqueous solutions (pH 4 and below) and exhibits limited solubility in water.[6][8]

Solvent / Medium	Solubility	Reference
Water (Distilled)	Very slightly soluble; 0.142 mg/mL; 0.000597 mg/mL	[4][6][8]
Aqueous Solution (pH ≤ 4)	Insoluble	[6][8]
Phosphate Buffer (pH 7.4)	Slightly soluble	[6][9]
Methanol	Freely soluble; ~68.3 mg/mL	[5][6][9]
Ethanol	Slightly soluble; ~0.5 mg/mL	[6][10]
Dimethyl Sulfoxide (DMSO)	Soluble; ~15 mg/mL	[10]
Dimethylformamide (DMF)	Soluble; ~25 mg/mL	[10]
Acetonitrile	Very slightly soluble	[6][9]

### Table 3: Thermal Properties, Acidity, and Lipophilicity

The solid-state form of Atorvastatin calcium profoundly influences its properties. It is known to exist in numerous polymorphic and amorphous forms, with over 60 identified.[6][7] The crystalline Form I is noted as the most stable, non-hygroscopic trihydrate.[7] The amorphous form, while potentially offering enhanced dissolution, may present stability challenges.[6][11]

Parameter	Value	Reference
Melting Point	159.2 - 160.7 °C	[9][12]
pKa (Strongest Acidic)	4.31 - 4.46	[2][13][14]
logP (Octanol/Water)	4.41 - 6.98*	[2][13][14]

\*Note: logP values refer to the parent Atorvastatin molecule, not the salt form.

## Experimental Protocols

Accurate characterization of Atorvastatin hemi-calcium salt relies on a suite of standardized analytical techniques. The methodologies for determining the key properties are detailed below.

## Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[15][16]

- Preparation: Add an excess amount of Atorvastatin hemi-calcium salt to a known volume of the desired solvent (e.g., purified water, pH-adjusted buffers) in a sealed, inert container.
- Equilibration: Agitate the suspension at a constant, controlled temperature (e.g.,  $37 \pm 1$  °C for BCS studies) using a mechanical shaker or orbital incubator.[17]
- Sampling: At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw an aliquot of the suspension.[17]
- Separation: Immediately separate the undissolved solid from the supernatant by centrifugation at high speed or by filtration through a fine, non-adsorptive filter (e.g., 0.22 µm PVDF).
- Analysis: Quantify the concentration of dissolved Atorvastatin in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Confirmation: Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <5% variation).[17]

## Crystallinity and Polymorph Assessment (X-Ray Powder Diffraction - XRPD)

XRPD is the definitive technique for identifying the solid-state form (crystalline vs. amorphous) and specific polymorph of a substance.[18][19]

- Sample Preparation: Gently pack a small amount of the powder sample into a sample holder, ensuring a flat, uniform surface.
- Instrumentation: Place the sample in an X-ray powder diffractometer. The instrument is typically equipped with a copper X-ray source (Cu K $\alpha$  radiation).[20]

- Data Acquisition: Scan the sample over a defined range of diffraction angles (e.g., 2° to 40° 2θ) at a specified scan rate.[20]
- Analysis: The resulting diffractogram plots X-ray intensity against the diffraction angle (2θ). A pattern with sharp, well-defined peaks is characteristic of a crystalline material, while a broad halo indicates an amorphous form.[19] Each crystalline polymorph produces a unique "fingerprint" pattern that can be compared to reference data for identification.[19][20]

## Thermal Analysis

Thermal analysis techniques like DSC and TGA are essential for characterizing melting behavior, phase transitions, and thermal stability.[21][22]

Differential Scanning Calorimetry (DSC) DSC measures heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and phase transitions. [23][24]

- Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.
- Instrumentation: Place both the sample and reference pans into the DSC cell.
- Heating Program: Subject the cell to a controlled temperature program, for example, heating from ambient temperature to above the melting point at a constant rate (e.g., 10 °C/min) under an inert nitrogen purge.
- Analysis: The resulting thermogram shows heat flow versus temperature. An endothermic peak corresponds to melting, and the peak onset or maximum is taken as the melting point. [22] The area under the peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is heated, providing information on water content, residual solvents, and decomposition temperature.[25][26]

- Sample Preparation: Place an accurately weighed sample (typically 5-10 mg) onto the TGA balance pan.

- Instrumentation: The instrument consists of a high-precision balance situated within a furnace.
- Heating Program: Heat the sample according to a defined temperature program (e.g., from ambient to 300 °C at 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[25]
- Analysis: The TGA curve plots the percentage of weight loss against temperature. A step-wise loss of mass indicates events such as dehydration, desolvation, or thermal decomposition.[21]

## Lipophilicity Measurement (logP by Shake-Flask)

The partition coefficient (logP) is a measure of a drug's lipophilicity and is critical for predicting its absorption and distribution.[27]

- System Preparation: Prepare a biphasic system of 1-octanol and water (or a suitable buffer like PBS pH 7.2) and mutually saturate the two phases by vigorous mixing followed by separation.
- Partitioning: Dissolve a known amount of Atorvastatin in the aqueous phase and add an equal volume of the pre-saturated octanol phase.
- Equilibration: Vigorously shake the mixture for a sufficient time to allow for equilibrium to be established, then allow the two phases to separate completely, often aided by centrifugation.
- Analysis: Determine the concentration of Atorvastatin in both the aqueous and octanol phases using a suitable analytical technique like UV-Vis spectroscopy or HPLC.[15]
- Calculation: Calculate logP using the formula:  $\text{LogP} = \log_{10} ([\text{Concentration in Octanol}] / [\text{Concentration in Aqueous}]).$ [27]

## Mechanism of Action and Workflow Visualization

Atorvastatin's primary therapeutic effect stems from its inhibition of the cholesterol biosynthesis pathway.[1] Its pleiotropic effects are attributed to the modulation of other cellular signaling cascades.[28] The characterization of its physicochemical properties follows a structured workflow to ensure comprehensive data is gathered for formulation development.

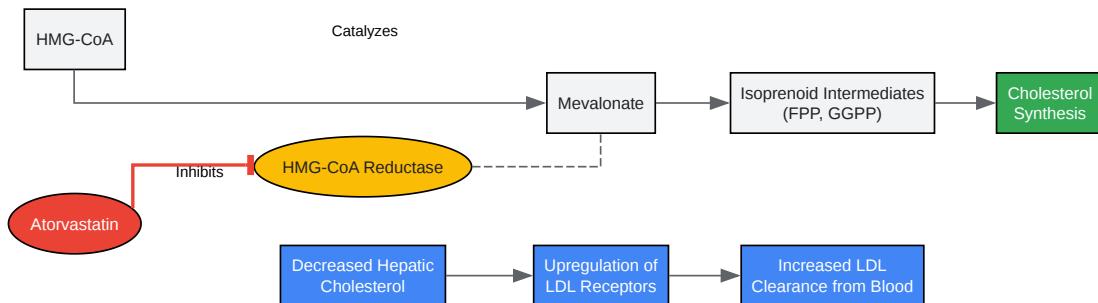


Figure 1. Atorvastatin's inhibition of the HMG-CoA reductase pathway.

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Atorvastatin's inhibition of the HMG-CoA reductase pathway.

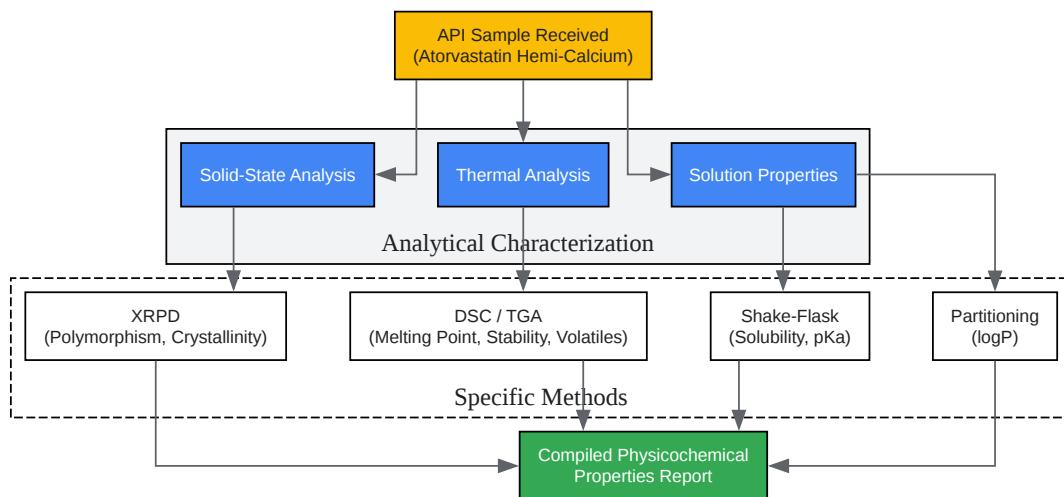


Figure 2. General workflow for physicochemical characterization.

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General workflow for physicochemical characterization.

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